2,7-Dimethyl-1,8-naphthyridine
Overview
Description
2,7-Dimethyl-1,8-naphthyridine is a naphthyridine derivative . It has a molecular formula of C10H10N2 and an average mass of 158.200 Da .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 2,7-dimethyl-1,8-naphthyridine, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The asymmetric unit of 2,7-Dimethyl-1,8-naphthyridine contains one half-molecule with the two shared C atoms lying on a twofold rotation axis. The 1,8-naphthyridine is almost planar with a dihedral angle of 0.42 (3)° between the fused pyridine rings .Chemical Reactions Analysis
The synthesis of 2,7-dimethyl-1,8-naphthyridine involves various chemical reactions. For instance, the synthesis of 2,7-difunctionalized-1,8-naphthyridines has been achieved through multicomponent reactions .Physical And Chemical Properties Analysis
2,7-Dimethyl-1,8-naphthyridine is a solid substance . It has a molecular weight of 158.2 .Scientific Research Applications
Fluoride Ion Sensing : 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives have been shown to be effective in fluoride ion sensing. These derivatives demonstrated a change in spectroscopic and colorimetric properties when treated with fluoride ions, due to hydrogen-bonding interactions and urea deprotonation (Chahal, Dar, & Sankar, 2018).
Synthesis of 1,8-Naphthyridine-2,7-Dicarboxaldehyde : 2,7-Dimethyl-1,8-naphthyridine has been used to synthesize 1,8-naphthyridine-2,7-dicarboxaldehyde, which has further applications in creating novel dimethylimine derivatives (Vu, Walker, Wells, & Fox, 2002).
Hydrogen Bonded Supramolecular Architectures : The interaction of 2,7-dimethyl-1,8-naphthyridine with various acidic compounds has been studied to form hydrogen-bonded supramolecular architectures, which are of interest in the development of organic salts (Jin et al., 2010).
Supramolecular Adducts with Organic Acids : Studies on 5,7-dimethyl-1,8-naphthyridine-2-amine and organic acids have led to the formation of supramolecular adducts. These adducts, characterized by hydrogen bonds and other non-covalent interactions, form complex 2D/3D structures (Dong et al., 2017).
Dimetal Chemistry : Functionalized 1,8-naphthyridine ligands have been used in dimetal chemistry for creating metallosupramolecular architectures and novel unsupported iridium(II) dimers (Bera, Sadhukhan, & Majumdar, 2009).
Luminescent Rhenium(I) Complex : A complex involving 2,7-dimethyl-1,8-naphthyridine has been synthesized with luminescent properties, showcasing potential applications in materials science and coordination chemistry (Andrews, Laye, & Pope, 2009).
DNA Binding Affinity : Substituent modifications on 2-amino-1,8-naphthyridines, including 2-amino-5,7-dimethyl-1,8-naphthyridine, influence their binding affinity to cytosine in DNA duplexes. This finding is significant for understanding the interactions of these compounds with nucleic acids (Sato et al., 2009).
Synthesis and Functionalization : The compound has been used in synthesizing novel derivatives, which are further functionalized for various applications, including organic chemistry and materials science (Newkome et al., 1990).
Safety And Hazards
properties
IUPAC Name |
2,7-dimethyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOPVBBXMWVCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344048 | |
Record name | 2,7-Dimethyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-1,8-naphthyridine | |
CAS RN |
14903-78-7 | |
Record name | 2,7-Dimethyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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